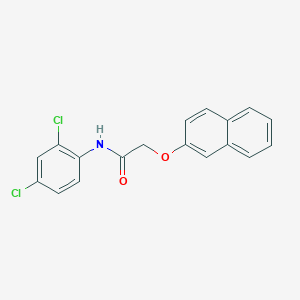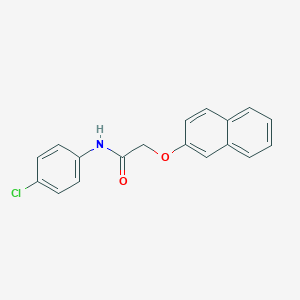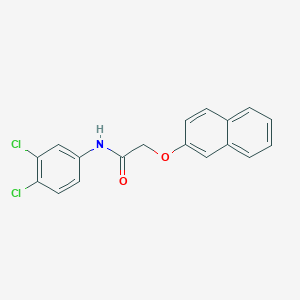![molecular formula C20H14Br2N2O2 B398738 2-BROMO-N-[3-(2-BROMOBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B398738.png)
2-BROMO-N-[3-(2-BROMOBENZAMIDO)PHENYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-benzene-1,3-diylbis(2-bromobenzamide) is an organic compound with the molecular formula C20H14Br2N2O2 and a molecular weight of 474.1 g/mol. This compound is characterized by the presence of two bromobenzamide groups attached to a benzene ring at the 1,3-positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-benzene-1,3-diylbis(2-bromobenzamide) typically involves the reaction of 2-bromobenzoyl chloride with 1,3-diaminobenzene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N,N’-benzene-1,3-diylbis(2-bromobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N’-benzene-1,3-diylbis(2-bromobenzamide) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N,N’-benzene-1,3-diylbis(2-bromobenzamide) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-benzene-1,3-diylbis(2-bromobenzamide) involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-benzene-1,3-diylbis(2-chlorobenzamide): Similar structure but with chlorine atoms instead of bromine.
N,N’-benzene-1,3-diylbis(2-fluorobenzamide): Contains fluorine atoms instead of bromine.
N,N’-benzene-1,3-diylbis(2-iodobenzamide): Iodine atoms replace the bromine atoms.
Uniqueness
N,N’-benzene-1,3-diylbis(2-bromobenzamide) is unique due to the presence of bromine atoms, which can participate in specific chemical reactions that other halogens may not. The size and reactivity of bromine also influence the compound’s interactions with other molecules, making it distinct from its chlorine, fluorine, and iodine analogs .
Properties
Molecular Formula |
C20H14Br2N2O2 |
|---|---|
Molecular Weight |
474.1g/mol |
IUPAC Name |
2-bromo-N-[3-[(2-bromobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14Br2N2O2/c21-17-10-3-1-8-15(17)19(25)23-13-6-5-7-14(12-13)24-20(26)16-9-2-4-11-18(16)22/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
GTXWFKJLMPCJTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B398678.png)
